

Barium Bromate (CAS No. 13967-90-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Barium bromate

CAS No.: 13967-90-3

Cat. No.: B079177

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Abstract

Barium bromate, with the CAS number 13967-90-3, is an inorganic salt composed of a barium cation (Ba^{2+}) and two bromate anions (BrO_3^-). This white crystalline solid is a strong oxidizing agent and finds applications in various chemical fields, including as a corrosion inhibitor and in the preparation of other bromates.[1][2] Its limited solubility in water and thermal instability are key characteristics that dictate its synthesis, handling, and applications. This technical guide provides an in-depth overview of **barium bromate**, including its physicochemical properties, detailed experimental protocols for its synthesis, its thermal decomposition pathway, and relevant analytical techniques for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Physicochemical Properties

Barium bromate is a white, crystalline powder.[1][2] It is slightly soluble in cold water, with its solubility increasing significantly in hot water, a property that is exploited in its purification by

recrystallization.[3] It is denser than water and is incompatible with combustible materials and strong reducing agents due to its oxidizing nature.[1]

Table 1: Physical and Chemical Properties of **Barium Bromate**

Property	Value
CAS Number	13967-90-3
Molecular Formula	Ba(BrO ₃) ₂
Molecular Weight	393.13 g/mol
Appearance	White crystalline solid or powder[1][2]
Density	3.99 g/cm ³
Decomposition Temperature	Approximately 260-270°C
Solubility in Water	Monohydrate: 0.44 g/100 mL at 10°C; 0.96 g/100 mL at 30°C; 5.39 g/100 mL at 100°C
Solubility in Other Solvents	Soluble in acetone; practically insoluble in alcohol
UN Number	2719

Crystal Structure

Barium bromate typically crystallizes as a monohydrate, Ba(BrO₃)₂·H₂O. The crystal structure of **barium bromate** monohydrate has been determined by X-ray diffraction.

Table 2: Crystallographic Data for **Barium Bromate** Monohydrate

Parameter	Value
Crystal System	Monoclinic
Space Group	I2/c
Unit Cell Dimensions	a = 9.0696 Å, b = 7.8952 Å, c = 9.6295 Å, β = 93.26°
Formula Units per Unit Cell (Z)	4

Experimental Protocols

Synthesis of Barium Bromate Monohydrate

The most common method for the synthesis of **barium bromate** is through a double displacement reaction between a soluble barium salt, such as barium chloride, and a soluble bromate salt, like potassium bromate.[1] The lower solubility of **barium bromate** in cold water drives the reaction to form a precipitate.

Materials:

- Barium chloride dihydrate ($\text{BaCl}_2 \cdot 2\text{H}_2\text{O}$)
- Potassium bromate (KBrO_3)
- Distilled water

Equipment:

- Beakers
- Graduated cylinders
- Heating plate with magnetic stirrer
- Buchner funnel and flask
- Filter paper

- Drying oven

Procedure:

- Preparation of Reactant Solutions:
 - Prepare a concentrated solution of barium chloride by dissolving a calculated amount of $\text{BaCl}_2 \cdot 2\text{H}_2\text{O}$ in a minimal amount of hot distilled water.
 - Prepare a concentrated solution of potassium bromate by dissolving a stoichiometric amount (2 moles of KBrO_3 for every 1 mole of BaCl_2) of KBrO_3 in a minimal amount of hot distilled water.
- Precipitation:
 - While both solutions are still hot, slowly add the potassium bromate solution to the barium chloride solution with continuous stirring.
 - A white precipitate of **barium bromate** will form immediately.
- Crystallization and Isolation:
 - Allow the mixture to cool down slowly to room temperature, and then further cool in an ice bath to maximize the precipitation of **barium bromate**.
 - Collect the white precipitate by vacuum filtration using a Buchner funnel.
 - Wash the precipitate with a small amount of ice-cold distilled water to remove the soluble potassium chloride byproduct.
- Purification by Recrystallization:
 - Transfer the crude **barium bromate** precipitate to a beaker.
 - Add a minimal amount of boiling distilled water to dissolve the precipitate completely. For every gram of **barium bromate**, approximately 10 mL of water may be needed.[3]
 - If any insoluble impurities remain, perform a hot filtration.

- Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of pure **barium bromate** monohydrate.
- Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold distilled water.
- Drying:
 - Dry the purified crystals in a drying oven at a temperature below its decomposition point (e.g., 80-100°C) until a constant weight is achieved.

Characterization and Quality Control

The purity and identity of the synthesized **barium bromate** can be confirmed by various analytical techniques:

- Appearance: Visual inspection for a white, crystalline solid.
- Melting/Decomposition Point: Determination of the decomposition temperature using a melting point apparatus or thermogravimetric analysis (TGA).
- Qualitative Analysis:
 - Barium ion (Ba^{2+}): Addition of a sulfate source (e.g., dilute sulfuric acid or a soluble sulfate salt) to a solution of the product should yield a dense white precipitate of barium sulfate (BaSO_4).
 - Bromate ion (BrO_3^-): Acidification of a solution of the product followed by the addition of a bromide source (e.g., potassium bromide) will liberate bromine (Br_2), which can be identified by its characteristic reddish-brown color.
- Purity Assessment:
 - Titration: The bromate content can be determined by iodometric titration. In an acidic solution, bromate ions react with an excess of iodide ions to produce iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using starch as an indicator.

Pathways and Logical Relationships

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **barium bromate**.

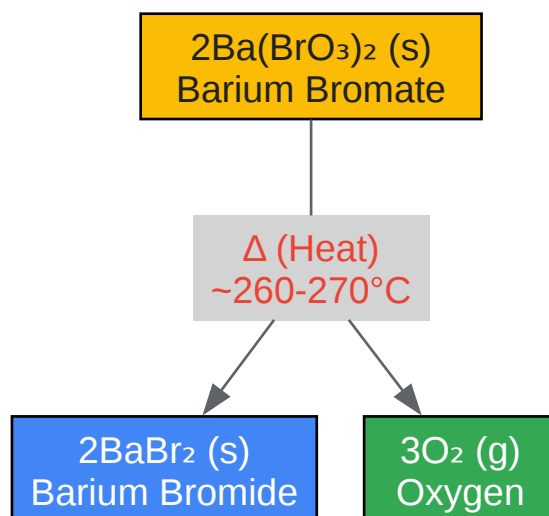


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Caption: Synthesis and Purification Workflow for **Barium Bromate**.

Thermal Decomposition Pathway

Barium bromate is thermally unstable and decomposes upon heating. The primary decomposition products are expected to be barium bromide and oxygen gas, which is a common decomposition pathway for metal bromates.



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References

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- [2. Barium bromate | Ba\(BrO3\)2 | CID 61706 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Science made alive: Chemistry/Experiments \[woelen.homescience.net\]](#)
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